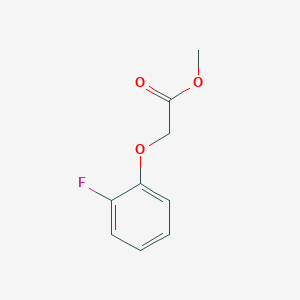

Methyl (2-fluorophenoxy)acetate

Description

Methyl (2-fluorophenoxy)acetate is an organofluorine compound characterized by a fluorinated phenoxy group attached to an acetate ester. For instance, phosphorylated derivatives such as Methyl 2-[(2-fluorophenoxy)(isopropoxy)phosphoryl]acetate (11a) (yield: 85%, colorless oil) are synthesized via Horner–Wadsworth–Emmons (HWE) reactions using anhydrous toluene, DBU, and molecular sieves under argon . The fluorine substitution on the aromatic ring likely enhances lipophilicity and electronic effects, influencing reactivity and biological activity compared to non-fluorinated analogs.

Properties

IUPAC Name |

methyl 2-(2-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUICEQLBVRIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (2-fluorophenoxy)acetate can be synthesized through several methods. One common approach involves the esterification of 2-fluorophenoxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl (2-fluorophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 2-fluorophenoxyacetic acid.

Reduction: 2-fluorophenoxyethanol.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Methyl (2-fluorophenoxy)acetate is recognized for its potential in drug discovery, particularly as a precursor for synthesizing various pharmaceutical compounds. Its structural characteristics suggest possible interactions with neurotransmitter systems, making it a candidate for developing neuroprotective agents and analgesics.

Case Study: Neuroprotective Agents

Research has indicated that derivatives of this compound exhibit binding affinity to neurotransmitter receptors, which could lead to advancements in treating neurological disorders. For instance, studies on similar compounds have shown efficacy in modulating GABAergic and dopaminergic pathways, critical for managing conditions like Parkinson's disease and anxiety disorders.

| Compound Name | Structure | Key Features |

|---|---|---|

| Methyl 2-(4-fluorophenyl)acetate | Structure | Analgesic properties |

| Methyl 2-(3-fluorophenyl)acetate | Structure | Neuroprotective potential |

Synthesis and Optimization

The synthesis of this compound typically involves several steps, including esterification reactions using fluorinated phenols. Optimization techniques such as continuous flow reactors have been employed to enhance yield and purity in industrial settings .

Agrochemical Applications

This compound is also utilized in the formulation of agrochemicals. Its ability to act as a herbicide or pesticide is attributed to its selective toxicity against certain plant species while being less harmful to others.

Case Study: Herbicidal Activity

Field trials have demonstrated that formulations containing this compound effectively control weed populations without adversely affecting crop yield. The compound's unique fluorine substitution enhances its stability and efficacy in various environmental conditions .

Materials Science

In materials science, this compound serves as a key intermediate in synthesizing polymers and resins with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can significantly improve the material's performance under stress.

Case Study: Polymer Development

Research has shown that polymers synthesized from this compound exhibit superior resistance to thermal degradation compared to traditional polymers. This property is particularly beneficial in applications requiring high-performance materials, such as automotive components and electronic devices .

Mechanism of Action

The mechanism of action of methyl (2-fluorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Methyl 2-[(2-Fluorophenoxy)(isopropoxy)phosphoryl]acetate (11a)

- Molecular Formula : C₁₅H₁₉F₆O₅P

- Physical State : Colorless oil

- Yield : 85%

- Key Data : Synthesized via HWE reaction; characterized by ¹H/¹³C NMR and HRMS (m/z [M + Na]⁺: 436.9989) .

- Comparison: The phosphoryl group introduces steric hindrance and polarizability, increasing reactivity in nucleophilic substitutions compared to the simpler Methyl (2-fluorophenoxy)acetate.

α-Methylphenoxyacetic Acid (Non-Fluorinated Analog)

- Molecular Formula : C₉H₁₀O₃

- Key Data : Lacks fluorine, reducing electron-withdrawing effects and lipophilicity. Used as a reference for studying fluorine’s impact on acidity and bioactivity .

Fluoroacetate Esters with Fluorine on the Acetate Moiety

Methyl 2-Fluoro-2-(2-nitrophenyl)acetate (6a)

- Molecular Formula: C₉H₈FNO₄

- Key Data : Fluorine on the α-carbon of the acetate chain. Synthesized via esterification and reductive cyclization (yield: ~80–90%) .

- Comparison: The α-fluorine increases electrophilicity at the carbonyl carbon, enhancing reactivity in Michael additions compared to this compound.

Methyl Fluoroacetate (M.F.A.)

- Molecular Formula : C₃H₅FO₂

- Key Data : Highly toxic due to metabolic conversion to fluoroacetyl-CoA, inhibiting the citric acid cycle .

- Comparison: Demonstrates that fluorine position (acetate vs. phenoxy) drastically alters toxicity profiles.

Other Fluorinated Aromatic Acetates

Methyl 2-{[(3-Fluorophenyl)methyl]amino}acetate

Methyl 2-(2-(Hydroxymethyl)phenyl)acetate

- Molecular Formula : C₁₀H₁₂O₃

- Key Data : Hydroxymethyl substituent enhances hydrophilicity (CAS: 872018-06-9) .

- Comparison : Highlights how auxiliary functional groups modulate physicochemical properties.

Data Tables

Research Findings and Implications

- Toxicity: Fluorine position is critical—α-fluorinated acetates (e.g., M.F.A.) are notoriously toxic, whereas fluorophenoxy derivatives may exhibit lower acute toxicity .

- Synthetic Flexibility: Phosphorylated analogs (e.g., 11a) demonstrate the utility of HWE reagents in constructing complex fluorinated esters, suggesting pathways for modifying this compound .

Biological Activity

Methyl (2-fluorophenoxy)acetate, a compound with the chemical formula , has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings from diverse sources.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring, which is known to influence its biological properties. The presence of the fluorine atom can enhance lipophilicity and alter the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the domains of antimicrobial and anticancer effects. Below are summarized findings from recent studies:

Antimicrobial Activity

- In vitro Studies : this compound has shown significant antimicrobial activity against several bacterial strains. For instance, a study reported minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to 62.5 µg/mL against Staphylococcus species, indicating strong bactericidal effects .

- Mechanism of Action : The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, although specific pathways remain to be fully elucidated.

Anticancer Activity

- Cell Line Studies : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and gastric cancer cells. The compound showed selective toxicity toward cancer cells while sparing normal cells .

- Case Study : A notable case involved the use of this compound in combination therapies, where it enhanced the efficacy of established chemotherapeutics in resistant cancer cell lines .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Tested Strains/Cell Lines | MIC/MBC Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 3.91 µg/mL | Strong bactericidal effect |

| Antimicrobial | E. coli | MIC = 62.5 µg/mL | Moderate activity |

| Anticancer | MKN-74 gastric adenocarcinoma | IC50 = 25 µM | Selective toxicity observed |

| Anticancer | A549 lung cancer | IC50 = 30 µM | Enhanced efficacy in combination therapy |

Detailed Research Findings

- Antimicrobial Studies : A recent investigation demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to conventional antibiotics . This suggests its potential as a lead compound for developing new antimicrobial agents.

- Cytotoxicity Assessments : Cytotoxicity tests revealed that while this compound effectively inhibited cancer cell growth, it did not significantly affect healthy human cell lines at therapeutic concentrations . This selectivity is crucial for minimizing side effects in clinical applications.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound indicated that modifications on the fluorinated phenyl ring could further enhance its biological activity. Substitutions at different positions were found to impact both lipophilicity and cytotoxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (2-fluorophenoxy)acetate, and how do reaction conditions influence yield?

- Methodology : A common approach involves esterification of 2-fluorophenoxyacetic acid with methanol under acidic catalysis (e.g., H₂SO₄). Key steps include refluxing at 60–80°C for 4–6 hours, followed by neutralization, extraction, and recrystallization (e.g., ethanol for purification) .

- Critical Parameters :

- Catalyst concentration (e.g., 1–2% H₂SO₄) to avoid side reactions.

- Reaction time/temperature balance to prevent decomposition of the fluorinated aromatic ring.

Q. How can the purity of this compound be validated post-synthesis?

- Analytical Techniques :

- GC-MS or HPLC to quantify residual solvents (e.g., methanol) and byproducts.

- ¹H/¹³C NMR to confirm structural integrity, focusing on the ester carbonyl signal (~170 ppm in ¹³C NMR) and fluorophenyl proton splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.